molecular formula C16H18O5 B1354282 2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester CAS No. 192315-05-2

2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester

Cat. No. B1354282
M. Wt: 290.31 g/mol
InChI Key: BKRSOMBWDPYSBQ-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester” is an advanced intermediate of a Dihydrofolate Reductase Inhibitor . It’s a synthetic compound that exhibits antitumor and anti-inflammatory activities.


Synthesis Analysis

The synthesis of this compound has been studied in detail. The enantioselective synthesis and photoracemization studies were conducted by Peter Wipf and Warren S. Weiner . The supporting information available includes 1H and 13C NMR spectra for all synthetic intermediates .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR . Unfortunately, the specific details of the molecular structure analysis are not available in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

Research into chromene derivatives, including compounds similar to 2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester, has primarily focused on their synthesis and structural characterization. For instance, studies have detailed the synthesis of chromane derivatives, exploring the structural and conformational aspects through techniques such as IR, NMR spectroscopy, mass spectrometry, and X-ray analysis. These investigations provide insights into the conformational preferences in solution and the solid state, crucial for understanding the compound's reactivity and interaction with biological targets (Ciolkowski et al., 2009).

Biological Activities and Applications

Further research has explored the biological activities of cyclopropyl and chromene derivatives, indicating their potential in medical and pharmacological applications. For example, bromophenol derivatives with cyclopropyl moieties have shown to be effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant to diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019). These findings suggest that structurally similar compounds, including 2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester, may possess significant biological activities worth further investigation.

Chemical Reactivity and Transformations

Research on the chemical reactivity and transformations of related compounds has provided valuable insights into synthetic pathways that could be applicable to the synthesis of 2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester derivatives. Studies have detailed various synthetic strategies, including cyclopropanation reactions and the exploration of different chemical transformations leading to the creation of novel cyclopropyl-containing compounds (Shi et al., 2008). These methodologies highlight the versatility and potential of cyclopropyl and chromene derivatives in synthetic organic chemistry.

properties

IUPAC Name

methyl 2-cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-18-13-8-11(16(17)20-3)10-6-7-12(9-4-5-9)21-14(10)15(13)19-2/h6-9,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRSOMBWDPYSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469961
Record name 2-CYCLOPROPYL-7,8-DIMETHOXY-2H-CHROMENE-5-CARBOXYLIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester

CAS RN

192315-05-2
Record name 2-CYCLOPROPYL-7,8-DIMETHOXY-2H-CHROMENE-5-CARBOXYLIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

33.5 g of methyl (RS)-3-(1-cyclopropyl-prop-2-ynyloxy)-4,5-dimethoxy-benzoate were dissolved in 330 ml of N,N-diethylaniline, heated to 200° C. under argon and stirred at 200° C. for a further 5 hrs. The solvent was distilled off at 90° C./1 mbar and the residue was extracted: 2×1.5 l of diethyl ether, 2×1.5 l of 1N HCl, 2×1.5 l of saturated NaCl. The oil obtained was purified by silica gel chromatography with toluene, then toluene/ethyl acetate 9:1. Crystallization was effected from diethyl ether and hexane. Methyl (RS)-2-cyclopropyl-7,8-dimethoxy-2H-1 -benzopyran-5-carboxylate was obtained as white crystals.
Name
methyl (RS)-3-(1-cyclopropyl-prop-2-ynyloxy)-4,5-dimethoxy-benzoate
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
RB An, YH Tian, HC Oh, YC Kim - Natural Product Sciences, 2005 - koreascience.kr
In the course of searching for hepatoprotective agents from natural products, four compounds were isolated from the MeOH extract of Sanguisorbae Radix, as guided by their DPPH free …
Number of citations: 15 koreascience.kr
SMH Sanad, AEM Mekky, TT El-Idreesy - Journal of Molecular Structure, 2022 - Elsevier
We report herein the utility of the morpholine-linked benzaldehyde as a key building block in the preparation of two series of new chromene-thiazoles with potential bioactivities. In this …
Number of citations: 17 www.sciencedirect.com
JC Timmerman, NJ Sims, JL Wood - Journal of the American …, 2019 - ACS Publications
The total syntheses of caesalpinnone A (1) and its putative biosynthetic precursor caesalpinflavan B (3) are described. Herein, we describe the evolution of a synthetic strategy toward 1 …
Number of citations: 12 pubs.acs.org
V Baron, KT Mead - Heterocyclic communications, 2015 - degruyter.com
A route to 3-benzylidene-dihydrofurochromen-2-ones from 2H-chromenes is described. Lactonization of 2H-chromenes was achieved using a two-step cyclopropanation-rearrangement …
Number of citations: 1 www.degruyter.com
FL Hsu, LM Yang, SF Chang, LH Wang, CY Hsu… - Applied microbiology …, 2007 - Springer
Preparative-scale fermentation of gallic acid (3,4,5-trihydroxybenzoic acid) (1) with Beauveria sulfurescens ATCC 7159 gave two new glucosidated compounds, 4-(3,4-dihydroxy-6-…
Number of citations: 23 link.springer.com
MSN Reddy, HB Bollikolla - Caribbean Journal of Sciences and …, 2016 - caribjscitech.com
This review presents an overview of literature survey on the synthesis and biological significance of 2H-chromene substituted analogs. Present literature focuses on the biological …
Number of citations: 1 www.caribjscitech.com
S Hawser, S Lociuro, K Islam - Biochemical pharmacology, 2006 - Elsevier
Although only a few DHFR inhibitors have progressed as antibiotics to the market there is much renewed interest in the discovery and development of new generation DHFR inhibitors …
Number of citations: 361 www.sciencedirect.com
SA Chavez, AJ Martinko, C Lau, MN Pham… - Journal of medicinal …, 2011 - ACS Publications
Toll-like receptor 4 (TLR4) induced proinflammatory signaling has been directly implicated in severe sepsis and represents an attractive therapeutic target. Herein, we report our …
Number of citations: 40 pubs.acs.org
T Haidzinskaya - 2012 - udspace.udel.edu
Reactions that allow the conversion of a simple achiral or racemic starting material into an enantiomerically pure product are of great importance. Such processes are particularly …
Number of citations: 4 udspace.udel.edu

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